Velnacrine hydrochloride
Description
Historical Context of Acetylcholinesterase Inhibitor Research in Neurodegeneration
The exploration of acetylcholinesterase (AChE) inhibitors as a therapeutic strategy for neurodegenerative diseases began in earnest in the latter half of the 20th century. nih.govnih.govnih.gov This line of research was propelled by the "cholinergic hypothesis," which posited that a deficiency in the neurotransmitter acetylcholine (B1216132) is a key factor in the cognitive decline observed in conditions like Alzheimer's disease. nih.govnih.govmdpi.com Early research in the 1980s focused on compounds like physostigmine (B191203) to test this hypothesis and explore its potential to improve memory. webmd.com The first AChE inhibitor to be extensively trialed and receive approval for Alzheimer's disease was tacrine (B349632). nih.govnih.govmdpi.com Though its use was later discontinued (B1498344) due to side effects, tacrine's development paved the way for a new class of drugs aimed at managing the symptoms of Alzheimer's. webmd.comnih.govmdpi.com This historical backdrop set the stage for the investigation of related compounds, including Velnacrine (B9770), as researchers sought agents with similar or improved pharmacological profiles. nih.gov
Velnacrine Hydrochloride as a Derivative within the Acridine (B1665455) Chemical Class
This compound, chemically known as (±)-9-amino-1,2,3,4-tetrahydroacridin-1-ol hydrochloride, is a member of the acridine class of compounds. evitachem.comnih.govncats.io Acridines are a class of nitrogen-containing heterocyclic aromatic compounds. The development of Velnacrine was a direct result of the exploration of tacrine derivatives, with over 1000 such derivatives being developed since tacrine's approval. mdpi.com The core structure of Velnacrine is based on the acridine scaffold, which is also the foundation for tacrine. evitachem.com
Role as a Key Metabolite of Tacrine in Pharmacological Systems
In pharmacological systems, Velnacrine is recognized as the major and active metabolite of tacrine. wikipedia.orgdrugbank.comcaymanchem.com The metabolic conversion of tacrine to Velnacrine occurs in the liver, primarily through hydroxylation by the cytochrome P450 1A2 (CYP1A2) isozyme. wikipedia.orgdrugbank.com This process forms 1-hydroxy-tacrine, which is the chemical identity of Velnacrine. wikipedia.orgdrugbank.com Studies have shown that Velnacrine itself possesses central cholinergic activity. drugbank.com Pharmacokinetic studies have revealed that while the concentration of tacrine in the cerebrospinal fluid (CSF) is lower than in plasma, the concentration of its metabolite, Velnacrine, is higher in the CSF than in plasma. nih.gov This indicates that Velnacrine readily enters the central nervous system, where it can exert its pharmacological effects.
Conceptual Significance within the Cholinergic Hypothesis of Cognitive Function
The investigation of this compound is conceptually significant within the framework of the cholinergic hypothesis of cognitive function. nih.govnih.gov This hypothesis, first proposed over two decades ago, suggests that a decline in acetylcholine-releasing neurons in the brain is a major contributor to the cognitive deficits seen in aging and Alzheimer's disease. nih.gov Acetylcholine is a critical neurotransmitter for processes such as learning, memory, and attention. mdpi.comrndsystems.com By inhibiting acetylcholinesterase, the enzyme that breaks down acetylcholine, Velnacrine increases the levels of this neurotransmitter in the synaptic cleft, thereby enhancing cholinergic function. drugbank.commedchemexpress.comncats.io The study of Velnacrine and other acetylcholinesterase inhibitors has provided a means to test and validate the cholinergic hypothesis, demonstrating that potentiation of central cholinergic function can lead to modest improvements in cognitive symptoms. sci-hub.senih.govconsultant360.com While the cholinergic hypothesis has been challenged and refined over time, cholinergic-based strategies remain a valid approach in the development of treatments for cognitive disorders. nih.gov
Detailed Research Findings
Research into this compound has produced a range of findings, from its basic chemical properties to its effects in clinical trials.
A study investigating the in vitro cytotoxicity of tacrine and its metabolites found that Velnacrine (referred to as 1-OH-tacrine) was less cytotoxic than its parent compound, tacrine, in cultured rat and human hepatoma cells. nih.govtandfonline.com The following table summarizes the 50% lethal concentration (LC50) values, indicating the concentration at which 50% of the cells were killed.
| Cell Type | Compound | LC50 (µg/mL) |
| HepG2 (Human Hepatoma) | Tacrine | 54 |
| Velnacrine | 84 to 190 | |
| Primary Rat Hepatocytes | Tacrine | More cytotoxic |
| Velnacrine | Less cytotoxic |
Data sourced from Viau et al. (1993) nih.govtandfonline.com
A double-blind, placebo-controlled trial examined the efficacy of Velnacrine in patients with mild-to-severe Alzheimer's disease. The study found statistically significant improvements in cognitive function for patients treated with Velnacrine compared to placebo. nih.gov
| Efficacy Measure | Velnacrine Group | Placebo Group | p-value |
| ADAS-Cog Score Improvement (Highest Dose) | 4.1-point average improvement | Not specified | < 0.001 |
| Clinical Global Impression of Change | Significantly improved | Less improved | < 0.05 |
Data sourced from The Mentane Study Group (1997) nih.gov
Despite these findings, the development of Velnacrine was ultimately discontinued. ncats.iocochrane.org A Cochrane review concluded that there is no evidence to support the use of Velnacrine for Alzheimer's disease and no grounds for further research, citing its toxic nature. cochrane.orgox.ac.uk
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
136134-45-7 |
|---|---|
Molecular Formula |
C13H15ClN2O |
Molecular Weight |
250.72 |
IUPAC Name |
9-amino-1,2,3,4-tetrahydroacridin-1-ol;hydrochloride |
InChI |
InChI=1S/C13H14N2O.ClH/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1H |
InChI Key |
IJWCYOSTVLKCCX-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.Cl |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.Cl |
Origin of Product |
United States |
Synthesis and Chemical Derivatization of Velnacrine Hydrochloride and Analogues
Synthetic Methodologies for the Acridine (B1665455) Backbone and its Derivatives
The construction of the 1,2,3,4-tetrahydroacridine (B1593851) skeleton, the central structural motif of Velnacrine (B9770), is primarily achieved through cyclocondensation reactions. Several classical and modified synthetic strategies have been developed to efficiently produce this heterocyclic system.
The Friedländer synthesis is a well-established and versatile method for the preparation of quinolines and their fused derivatives, including acridines. jk-sci.com The reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group. jk-sci.comscispace.com This process is typically promoted by either acid or base catalysts and proceeds via an initial condensation followed by an intramolecular cyclodehydration. jk-sci.comscispace.com
For the synthesis of tetrahydroacridine derivatives, a variation of the Friedländer annulation is commonly employed. This approach has been adapted for the large-scale synthesis of pharmaceutical intermediates due to its operational simplicity and the accessibility of starting materials. jk-sci.com Organocatalytic, asymmetric versions of the Friedländer reaction have also been developed, using catalysts like prolinamide derivatives to produce chiral tacrine (B349632) analogues with high enantioselectivity. scispace.comacs.org
A key synthetic route to the 9-amino-1,2,3,4-tetrahydroacridine core, the precursor to Velnacrine, involves the acid-catalyzed condensation of an anthranilonitrile (2-aminobenzonitrile) with a cyclic ketone, most commonly cyclohexanone. researchgate.netresearchgate.net This reaction is a specific application of the Friedländer condensation, where the nitrile group participates in the cyclization to form the 9-amino functionality directly.
The reaction is typically promoted by a Lewis acid, which activates the ketone for nucleophilic attack by the amine group of the anthranilonitrile. researchgate.net A variety of Lewis acids have been screened for their efficacy in this transformation, with significant differences in catalytic activity and product yield observed. The reaction can be performed under thermal conditions, either with or without a solvent. researchgate.net
| Lewis Acid | Reported Efficacy / Relative Yield | Conditions |
|---|---|---|
| InCl₃ | Excellent | Toluene reflux or solvent-free, followed by alkaline hydrolysis |
| AlCl₃ | Good to Excellent | |
| BF₃·Et₂O | Good to Excellent | |
| FeCl₃ | Good | |
| BiCl₃ | Moderate | |
| SbCl₃ | Moderate | |
| SnCl₂·2H₂O | Moderate | |
| RuCl₃, CeCl₃, NiCl₂, CoCl₂·2H₂O, CsCl | Ineffective | Toluene reflux or solvent-free, followed by alkaline hydrolysis |
Beyond the Friedländer synthesis, other methods have been utilized to construct the acridine ring system. The Bernthsen acridine synthesis , for example, involves the condensation of a diphenylamine (B1679370) with a carboxylic acid in the presence of zinc chloride. pharmaguideline.comptfarm.pl Another classical approach is the reaction of aniline (B41778) with o-chlorobenzoic acid to form diphenylamine-2-carboxylic acid, which is then cyclized using phosphorus oxychloride to give 9-chloroacridine, a versatile intermediate. pharmaguideline.com The Pfitzinger condensation of isatin (B1672199) derivatives with carbonyl compounds has also been employed to create related quinoline-4-carboxylic acids, which serve as scaffolds for further elaboration. mdpi.com
Strategies for Structural Modification and Analogue Design
Structural modifications of the Velnacrine scaffold are undertaken to develop analogues with altered biological profiles. These modifications target different parts of the molecule, including the saturated carbocyclic ring, the aromatic system, and the exocyclic amino group.
The 1,2,3,4-tetrahydroacridine (THA) moiety is a key pharmacophore, and its modification has been a major focus of analogue design. ontosight.ai These structural changes aim to explore the structure-activity relationship and optimize the compound's interactions with biological targets.
Key modification strategies include:
Substitution on the Aromatic Rings: Introducing substituents, such as halogens, onto the aromatic portion of the acridine system can significantly influence activity. researchgate.net
Functionalization at the C9-Position: The exocyclic amino group at the C9 position is a common site for modification. It can be converted to amides or attached to various linkers and functional moieties, such as benzoic acid derivatives, to create hybrid molecules. rsc.orgnih.govnih.gov
Modification of the Saturated Ring: The carbocyclic C-ring can be functionalized. For instance, C(sp³)–H bond functionalization at the C4 position has been reported to create novel derivatives. rsc.org Altering the size of this ring has also been explored. researchgate.net
| Modification Site | Type of Modification | Example Moiety/Substituent | Reference |
|---|---|---|---|
| C9-Position | Conversion of -NH₂ to carboxamide | -COONHR, -COOR | rsc.org |
| C9-Position | Attachment of linker and functional group | Hybrids with 3,5-dichlorobenzoic acid | nih.gov |
| C4-Position | C(sp³)–H bond functionalization | Attachment of N-aryl groups | rsc.org |
| Aromatic Ring | Halogenation | Fluoro-substituted derivatives | researchgate.net |
| C-Ring | Ring size variation | Cyclopentaquinoline analogues | researchgate.net |
Bioisosteric replacement is a strategy used in medicinal chemistry to substitute one atom or group with another that possesses similar physical or chemical properties, with the goal of enhancing potency or reducing toxicity. rsc.org In the context of Velnacrine analogues, a notable example is the replacement of a methylene (B1212753) (-CH₂) group within the saturated ring with a sulfur atom.
This modification of the cyclohexyl ring of Velnacrine leads to the formation of thiopyranoquinoline derivatives. researchgate.netnih.gov Research in this area was driven by the effort to find less toxic analogues of tacrine while maintaining the desired biological activity. researchgate.netnih.gov The synthesis of these sulfur analogues involved condensing substituted 3-amino-2-cyanothiophenes with cyclic ketones, demonstrating that the core synthetic strategies can be adapted to create bioisosteric variants. sciforum.net
Introduction of Halogen and Other Substituents on Aromatic Rings
The introduction of halogen atoms and other substituents onto the aromatic rings of velnacrine and its analogues has been a key strategy to enhance their pharmacological properties. The primary synthetic approach for these modifications often involves the Friedländer annulation reaction. This method typically utilizes the condensation of a substituted 2-aminobenzonitrile (B23959) with a cyclic ketone. researchgate.net
Research has demonstrated that the nature and position of the substituent on the aromatic ring significantly influence the compound's activity. For instance, the introduction of a chlorine atom at various positions on the aromatic ring of velnacrine thiaanalogues resulted in a range of different activities. nih.gov This highlights the sensitivity of the structure-activity relationship to the placement of halogen substituents.
In the development of tacrine-huperzine A hybrids, which share a structural resemblance to velnacrine, the introduction of methyl and fluorine substituents on the benzene (B151609) ring was explored. hud.ac.uk It was observed that substitution at specific positions with these groups led to compounds with enhanced activity. For example, a 3-fluoro derivative demonstrated significantly higher potency compared to the unsubstituted analogue. hud.ac.uk The synthesis of these halogenated analogues was achieved by reacting the appropriate halogen-substituted 2-aminobenzonitrile with an enone catalyzed by a Lewis acid, such as aluminum chloride. hud.ac.uk
The following table summarizes the effect of different substituents on the activity of velnacrine analogues:
| Substituent | Position | Effect on Activity | Reference |
| Chlorine | Various | Varied activities | nih.gov |
| Methyl | 1 or 3 | Enhanced activity | hud.ac.uk |
| Fluorine | 1 or 3 | Enhanced activity, especially at position 3 | hud.ac.uk |
Synthesis of Isotope-Labeled Analogues for Research Applications
Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is commonly incorporated into drug molecules. This process, known as deuteration, can subtly alter the metabolic profile of a compound by strengthening the carbon-hydrogen bonds, which can slow down metabolic processes at that specific site. medchemexpress.com This allows researchers to investigate the metabolic fate of the drug and identify potential metabolites.
For a compound like velnacrine, isotope labeling, for instance with deuterium or carbon-13 (¹³C), would be invaluable for:
Tracer studies: Following the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems.
Mechanism of action studies: Elucidating the binding interactions with its biological targets.
Quantitative analysis: Using techniques like mass spectrometry to accurately measure the concentration of the drug and its metabolites in biological samples.
The synthesis of such labeled analogues would typically involve using a labeled starting material in one of the key synthetic steps, such as a deuterated or ¹³C-labeled 2-aminobenzonitrile in the Friedländer annulation.
Stereochemical Considerations in Velnacrine Hydrochloride Synthesis and Analogue Development
Velnacrine possesses a chiral center at the carbon atom bearing the hydroxyl group, and as such, it exists as a racemic mixture of two enantiomers. ncats.io The stereochemistry of a drug molecule can have a profound impact on its pharmacological and toxicological properties, as different enantiomers can interact differently with chiral biological macromolecules like enzymes and receptors.
The development of stereochemically pure isomers of velnacrine and its analogues is therefore a critical aspect of research. google.com While early studies with velnacrine often utilized the racemic mixture, it is recognized that one enantiomer may be more active or have a better safety profile than the other. nih.gov
The synthesis of enantiomerically pure compounds can be achieved through two primary routes:
Chiral resolution: Separating the enantiomers from the racemic mixture using classical techniques.
Asymmetric synthesis: Employing stereochemically controlled synthetic methods to produce a single enantiomer. google.com
In the development of related compounds like tacrine-huperzine A hybrids, stereochemical control during the synthesis was a key consideration. hud.ac.uk The cyclization reaction conditions were found to influence the stereochemical outcome, leading to the preferential formation of one diastereomer over another. hud.ac.uk This underscores the importance of carefully designing the synthetic route to achieve the desired stereoisomer. The differential biological activities observed between stereoisomers of related compounds highlight the necessity of investigating the individual enantiomers of velnacrine to potentially develop a more effective and safer therapeutic agent.
Molecular and Cellular Pharmacology of Velnacrine Hydrochloride
Elucidation of Cholinesterase Inhibition Mechanisms
Velnacrine's principal mechanism of action is the inhibition of cholinesterase enzymes, which are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). By impeding these enzymes, velnacrine (B9770) effectively increases the concentration and prolongs the action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. The specifics of its interaction with the two main types of cholinesterases, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), define its pharmacological profile.
Kinetics and Potency of Acetylcholinesterase (AChE) Inhibition
Velnacrine has been demonstrated to be a potent inhibitor of acetylcholinesterase, the primary enzyme responsible for the breakdown of acetylcholine at cholinergic synapses. Preclinical studies have quantified this inhibitory activity, providing insights into its potency. In a radiometric assay using human red blood cell acetylcholinesterase (type XIII), velnacrine exhibited a half-maximal inhibitory concentration (IC50) of 0.1778 µM. This value indicates a high affinity of velnacrine for the enzyme, underlying its capacity to significantly reduce AChE activity at nanomolar concentrations.
The kinetics of this inhibition are crucial for understanding the drug's action. Velnacrine, like its parent compound tacrine (B349632), is classified as a reversible inhibitor of cholinesterase. This means that it binds to the enzyme non-covalently and can dissociate, allowing the enzyme to regain its function over time. Tacrine is specifically described as a noncompetitive reversible inhibitor, suggesting that it binds to a site on the AChE molecule distinct from the active site where acetylcholine binds. This binding near the catalytically active site impedes the enzyme's ability to hydrolyze its substrate.
| Enzyme Source | Assay Type | IC50 Value (µM) |
|---|---|---|
| Human Red Blood Cell AChE (Type XIII) | Radiometric | 0.1778 |
Inhibition Characteristics of Butyrylcholinesterase (BChE)
In addition to its effects on AChE, velnacrine is also capable of inhibiting butyrylcholinesterase, another cholinesterase found in various tissues, including the brain. While AChE is more specific for acetylcholine, BChE can also hydrolyze this neurotransmitter and its levels are noted to increase in the brains of individuals with Alzheimer's disease.
| Enzyme Source | IC50 Value (µM) |
|---|---|
| Horse Serum BChE | 0.1024 |
Reversibility and Pseudo-Irreversibility Aspects of Cholinesterase Binding
The nature of the binding between an inhibitor and its target enzyme is a critical determinant of its pharmacological effect and duration of action. Cholinesterase inhibitors are generally categorized as reversible, pseudo-irreversible, or irreversible.
Velnacrine, belonging to the aminacridine class of compounds like its parent tacrine, is considered a reversible inhibitor of cholinesterase. This classification implies that velnacrine binds to the enzyme through non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. This reversible binding allows for a dynamic equilibrium where the inhibitor can associate and dissociate from the enzyme. The clinical implication of this is a duration of action that is dependent on the drug's concentration in the vicinity of the enzyme.
In contrast, pseudo-irreversible inhibitors, such as rivastigmine, typically form a temporary covalent bond with the enzyme's active site (a process known as carbamylation), which is slowly hydrolyzed, leading to a more prolonged inhibition. Irreversible inhibitors, like certain organophosphates, form a stable, covalent bond with the enzyme, leading to a long-lasting inactivation that often requires the synthesis of new enzyme molecules to restore function. The reversible nature of velnacrine's binding places it in the same mechanistic class as drugs like donepezil (B133215) and its parent compound, tacrine.
Interactions with Cholinergic Systems Beyond Direct Enzyme Inhibition
The primary pharmacological effect of velnacrine is the elevation of acetylcholine levels through the inhibition of its metabolic enzymes. However, the broader impact on the cholinergic system and potential interactions with non-classical functions of cholinesterases are also important considerations in its molecular pharmacology.
Modulation of Acetylcholine Levels in Preclinical Brain Models
The fundamental therapeutic rationale for using cholinesterase inhibitors like velnacrine is to ameliorate the deficit in cholinergic neurotransmission observed in conditions such as Alzheimer's disease by increasing the availability of acetylcholine in the brain. While direct measurement of acetylcholine levels in the human brain following velnacrine administration is not feasible, preclinical studies in animal models are essential to confirm this mechanism of action.
Exploration of Non-Classical Actions of Cholinesterases and Velnacrine Interactions
Beyond its classical role in hydrolyzing acetylcholine, acetylcholinesterase is recognized for its non-cholinergic, or "non-classical," functions. These functions are often mediated by a secondary binding site on the enzyme known as the peripheral anionic site (PAS), located at the entrance of the active site gorge. The PAS is implicated in a variety of physiological and pathological processes, including cell adhesion, neurite outgrowth, and, notably, the aggregation of amyloid-β peptide, a key event in the pathology of Alzheimer's disease.
Some cholinesterase inhibitors have been shown to interact with the PAS, thereby interfering with these non-classical functions. For example, inhibitors that bind to the PAS can block the AChE-induced aggregation of amyloid-β. Given that velnacrine is a derivative of tacrine, which is known to interact with both the catalytic and peripheral sites of AChE, it is plausible that velnacrine may also exert effects on these non-classical functions. However, specific research investigating the interaction of velnacrine with the AChE peripheral anionic site and its subsequent impact on non-cholinergic pathways is not extensively documented in the current body of scientific literature. Further investigation would be necessary to determine if velnacrine's pharmacological profile includes the modulation of these non-classical AChE roles.
Engagement with Other Neurotransmitter Systems
This compound's pharmacological profile extends beyond its well-established role as a cholinesterase inhibitor. Research into its parent compound, tacrine, and related derivatives has revealed interactions with other critical neurotransmitter systems, suggesting a broader mechanism of action.
While primarily known for its cholinergic effects, tacrine has also been identified as a weak antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.gov This has led to research focused on developing tacrine derivatives with enhanced NMDA receptor inhibitory properties. nih.gov The rationale behind this approach is that excessive activation of NMDA receptors contributes to excitotoxicity, a process implicated in neuronal damage in neurodegenerative conditions. google.com
Studies have explored dual-target compounds derived from tacrine that simultaneously inhibit acetylcholinesterase (AChE) and antagonize NMDA receptors. nih.gov For instance, certain tacrine derivatives have demonstrated a balanced inhibitory potency for both AChE and NMDA receptors. nih.gov In preclinical models, these dual-function molecules have shown the potential to alleviate cognitive deficits induced by the NMDA receptor antagonist dizocilpine (B47880) (MK-801). nih.govbiorxiv.org This suggests that the NMDA receptor antagonism component of these compounds contributes to their pro-cognitive effects. nih.gov The development of such multi-target directed ligands (MTDLs) represents a therapeutic strategy aiming to address multiple pathological pathways. nih.gov
It is important to note that the affinity of the original tacrine molecule for the NMDA receptor is low, and significant inhibition is observed only at high concentrations. google.com Consequently, at therapeutic doses for AChE inhibition, tacrine itself is unlikely to exert a strong NMDA receptor antagonist effect. nih.gov This has been a key motivation for the chemical modification of tacrine to enhance its potency at the NMDA receptor. nih.gov
Investigations into tacrine have revealed interactions with monoaminergic neurotransmitter systems. nih.gov Tacrine has been shown to inhibit monoamine oxidase (MAO)-A and MAO-B, enzymes responsible for the breakdown of monoamine neurotransmitters like serotonin, noradrenaline, and dopamine. nih.gov This inhibition would be expected to increase the synaptic availability of these neurotransmitters.
Cellular and Subcellular Interaction Profiles
This compound and its related compounds interact with cellular and subcellular structures, particularly biological membranes and their associated proteins. These interactions can influence membrane properties and cellular function.
Both velnacrine and its parent compound, tacrine, have been shown to exert effects on biological membranes by interacting with cytoskeletal proteins. nih.gov Studies using electron paramagnetic resonance spin labeling techniques have demonstrated that these compounds can strengthen cytoskeletal protein-protein interactions within human erythrocyte membranes. nih.gov This interaction leads to a decrease in the segmental motion of spin-labeled membrane proteins, indicating a more constrained protein environment. nih.gov
Similar effects have been observed in neocortical synaptosomal membranes, where both tacrine and velnacrine increased the interactions between cytoskeletal proteins. nih.gov These findings suggest that the membrane-altering effects of these compounds are not limited to a single cell type. The interaction with the membrane cytoskeleton is thought to be influenced by the position of the positive charge on the acridine (B1665455) structure. nih.gov
The binding of velnacrine to biological membranes has been investigated, with a particular focus on human erythrocyte membranes as a model system. Research indicates that velnacrine, like tacrine, directly interacts with and alters the physical state of membrane proteins. nih.gov
In comparative studies, tacrine has been found to be more potent than velnacrine in its effects on both erythrocyte and neocortical synaptosomal membranes. nih.govnih.gov Specifically, velnacrine appears to be about half as potent as tacrine in strengthening cytoskeletal protein-protein interactions in erythrocyte membranes. nih.gov This suggests a difference in the binding affinity or efficacy between the two related compounds.
The following table summarizes the comparative potency of Velnacrine and Tacrine on membrane protein interactions.
| Compound | Relative Potency on Erythrocyte Membrane Cytoskeletal Protein Interactions |
| Tacrine | More Potent |
| Velnacrine | Approximately half as potent as Tacrine nih.gov |
These interactions with membrane components are considered relevant to the therapeutic applications of these agents. nih.govnih.gov
Structure Activity Relationship Sar Studies of Velnacrine Hydrochloride and Its Analogues
Identification and Elucidation of Pharmacophoric Elements for Cholinesterase Inhibition
Velnacrine (B9770), a hydroxylated derivative of tacrine (B349632), belongs to the class of acetylcholinesterase (AChE) inhibitors. nih.govcochrane.org The fundamental pharmacophore for the cholinesterase-inhibiting activity of velnacrine and its analogues is centered around the tricyclic 9-amino-1,2,3,4-tetrahydroacridine scaffold. This core structure is essential for interacting with the active site of the enzyme.
The key pharmacophoric elements are:
The Flat Aromatic Acridine (B1665455) Ring System: This planar structure facilitates π-π stacking interactions with aromatic amino acid residues, such as tryptophan (Trp84), within the catalytic anionic site (CAS) of acetylcholinesterase.
The Basic Amino Group at Position 9: This nitrogen atom, which is protonated at physiological pH, is crucial for binding. It is believed to interact with the peripheral anionic site (PAS) of the enzyme and may also be involved in hydrogen bonding.
Impact of Modifications to the Acridine Backbone on Pharmacological Activity
Alterations to the fundamental acridine backbone of velnacrine analogues have significant consequences for their inhibitory potency and selectivity. The rigidity and planarity of the tricyclic system are paramount for effective binding.
Studies on related tacrine analogues have shown that expanding or contracting the ring system or introducing heteroatoms can drastically alter activity. For instance, replacing the acridine core with an 11H-indeno[1,2-b]quinolin-10-ylamine structure, while maintaining the key amino group, results in compounds that still inhibit AChE, demonstrating that some variation is tolerated if the key pharmacophoric elements are spatially conserved. nih.gov However, significant deviations from the planar tricyclic structure generally lead to a loss of potency, underscoring the importance of the acridine scaffold for optimal interaction with the enzyme's active site gorge.
Influence of Substituents on the Aromatic and Tetrahydrocyclohexyl Rings on Binding and Efficacy
The addition of substituents to both the aromatic and the non-aromatic rings of the velnacrine/tacrine scaffold has been a key strategy for modulating pharmacological activity.
Aromatic Ring Substitutions: The position and electronic nature of substituents on the benzenoid ring significantly impact inhibitory activity.
Position 6: Substituents at this position are generally well-tolerated. Studies on tacrine analogues have shown that electron-withdrawing groups at position 6 can be favorable for activity. nih.gov This effect is often attributed to enhancing the interaction with the enzyme.
Position 7: In contrast, substitution at position 7 often leads to a decrease in potency. This is attributed to steric hindrance, where bulky groups at this position clash with the amino acid residues lining the active site gorge, preventing optimal alignment of the inhibitor. nih.gov
A study on velnacrine thia-analogues demonstrated that introducing a chlorine atom at different positions on the aromatic ring led to a range of inhibitory activities, highlighting the sensitivity of the enzyme to the substitution pattern. nih.gov
Tetrahydrocyclohexyl Ring Modifications: Modifications to the saturated ring also influence activity. Velnacrine itself is 1-hydroxytacrine. wikipedia.org The hydroxyl group introduces a chiral center and can form additional hydrogen bonds within the active site.
Further modifications, such as the bioisosteric replacement of the C-3 methylene (B1212753) unit with a sulfur atom to create thiopyranoquinolines, have been explored. nih.gov This modification was found to maintain the anti-AChE activity, indicating that some structural flexibility is permitted in this region of the molecule without compromising its inhibitory potential. nih.gov
The following table summarizes the general effects of substitutions on the tacrine/velnacrine scaffold based on available research.
| Modification Site | Substituent Type | General Effect on AChE Inhibition | Probable Reason |
| Aromatic Ring (Position 6) | Electron-withdrawing (e.g., -Cl) | Favorable | Enhanced electronic interactions |
| Aromatic Ring (Position 7) | Various Substituents | Detrimental (especially bulky groups) | Steric hindrance in the active site gorge |
| Tetrahydrocyclohexyl Ring | Bioisosteric replacement (e.g., -CH2- to -S-) | Activity maintained | Preservation of overall molecular conformation |
Stereochemical Contributions to Structure-Activity Relationships
The introduction of a hydroxyl group at the C1 position of the tetrahydrocyclohexyl ring makes velnacrine a chiral molecule, existing as (R)- and (S)-enantiomers. Stereochemistry can play a crucial role in the interaction between a ligand and a biological target. For cholinesterase inhibitors, the different spatial arrangements of the enantiomers can lead to significant differences in binding affinity and inhibitory potency. Although detailed studies specifically isolating and testing the enantiomers of velnacrine are not extensively reported in the provided search context, it is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological profiles. The three-dimensional structure of the AChE active site gorge is inherently chiral, meaning it can preferentially bind one enantiomer over the other, leading to stereoselective inhibition.
Application of Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For tacrine and its analogues, including velnacrine, QSAR models have been instrumental in understanding the physicochemical properties that govern their inhibitory potency.
A key study on a series of tacrine analogues developed QSAR equations that provided quantitative insights into SAR. nih.gov The models confirmed:
A detrimental steric effect for substituents at position 7 of the acridine ring.
A favorable electron-attracting effect for substituents at positions 6 and 7.
These models allow for the prediction of the inhibitory activity of novel, unsynthesized analogues, thereby guiding the design of more potent inhibitors. By using descriptors related to steric bulk (like molar refractivity) and electronic properties (like Hammett constants), QSAR provides a mathematical framework for the observed SAR, moving from qualitative observations to quantitative predictions. nih.gov For example, a highly significant Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, was developed using just the steric field, which successfully highlighted the negative contribution of substituents at position 7. nih.gov
Utilization of Molecular Docking and Other Computational Chemistry Approaches in SAR Elucidation
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor. It has been widely used to elucidate the SAR of velnacrine and its analogues at the atomic level.
Docking studies have successfully modeled the interaction of the tacrine scaffold with the active site of AChE. nih.gov These models visually confirm the key interactions suggested by experimental SAR data:
π-π Stacking: The acridine ring is shown to interact with the aromatic side chain of Trp84 in the CAS.
Steric Constraints: The models illustrate how substituents at specific positions (like position 7) can cause steric clashes with the walls of the active site gorge, explaining their detrimental effect on activity. nih.gov
Guidance for Alignment: Docking provides a rational basis for aligning molecules in 3D-QSAR studies like CoMFA, leading to more robust and predictive models. nih.gov
In one study, molecular docking was used to understand the different activities of various chlorine-substituted derivatives of a velnacrine thia-analogue, providing a structural hypothesis for the experimental observations. nih.gov These computational approaches are invaluable for rational drug design, allowing researchers to visualize binding modes and prioritize the synthesis of compounds with a higher probability of success.
Preclinical Pharmacokinetics and Metabolism Research
Absorption and Distribution Studies in In Vitro and Animal Models
Preclinical investigations involving radiolabeled velnacrine (B9770) have demonstrated that the compound is well absorbed following oral administration in animal models, including rats and dogs. nih.gov Studies tracking the disposition of [14C]velnacrine maleate (B1232345) showed that drug-related material is readily absorbed in these species, a finding that was also consistent with observations in humans. nih.gov The pharmacokinetic parameters for the elimination of radioactivity from the plasma of rats and dogs were found to be similar after both oral and intravenous dosing, suggesting good bioavailability. nih.gov
At a cellular level, distribution studies have explored the interaction of velnacrine with specific neural components. Research using rat or gerbil neocortical synaptosomal membranes revealed that velnacrine interacts with and alters the physical state of proteins within these synaptic membranes. nih.gov Such in vitro models provide insight into the potential distribution and interaction of the compound at its target site within the central nervous system.
Biotransformation Pathways of Velnacrine
Velnacrine undergoes extensive biotransformation, a process primarily occurring in the liver. The metabolic pathways have been elucidated through the study of its parent compound, tacrine (B349632), and by direct investigation of velnacrine's metabolic fate in preclinical models.
The metabolism of velnacrine is intrinsically linked to the cytochrome P450 (CYP) enzyme system, which is responsible for the biotransformation of a vast number of xenobiotics. Velnacrine itself is the major metabolite of tacrine, a conversion primarily mediated by the CYP1A2 isozyme. This initial hydroxylation reaction is a critical step in the metabolic cascade.
Following its formation, velnacrine is subject to further extensive metabolism. Preclinical studies have shown that one of the main metabolic routes for velnacrine is further hydroxylation of the tetrahydroaminoacridine ring. nih.gov Hydroxylation reactions are characteristic of Phase I metabolism, which is predominantly catalyzed by CYP enzymes. While the specific CYP isoforms responsible for the secondary metabolism of velnacrine are not definitively identified in the available literature, the nature of the metabolites strongly implicates the continued involvement of the CYP450 system.
Velnacrine, chemically known as 1-hydroxytacrine, is firmly established as the principal and major metabolite of tacrine. nih.gov The metabolic conversion of tacrine to velnacrine is a primary step in its biotransformation pathway. This process is catalyzed mainly by the cytochrome P450 enzyme CYP1A2. The formation of velnacrine is significant as it is also a pharmacologically active compound, possessing central cholinergic activity.
Preclinical research has successfully identified several subsequent metabolites of velnacrine. Analysis of urine from dogs administered [14C]velnacrine led to the isolation and identification of these metabolic products using gas chromatography/mass spectrometry (GC/MS) and proton NMR. nih.gov
The findings revealed that velnacrine is further metabolized into minor hydroxylated and dihydroxylated metabolites. nih.gov Additionally, two dihydrodiol metabolites were also identified, indicating a complex biotransformation pathway. nih.gov In vitro cytotoxicity studies in cultured rat, dog, and human hepatocytes have also investigated known and suspected dihydroxy velnacrine metabolites. nih.gov It was noted that Phase II metabolism, which typically involves conjugation reactions to increase water solubility for excretion, did not appear to be a significant metabolic route for velnacrine in the species studied. nih.gov
Excretion Pathways Investigated in Preclinical Studies
Studies in animal models have been fundamental in defining the excretion routes for velnacrine and its metabolites. Following the administration of radiolabeled velnacrine to rats and dogs, the primary pathway for the elimination of radioactivity was found to be through the urine. nih.gov
The majority of the administered dose was recovered in the urine in all species studied, including humans, with fecal elimination accounting for the remainder of the radioactive dose. nih.gov The elimination of radioactivity was rapid, with the majority being excreted within the first 24 hours post-administration. nih.gov
Preclinical data show that a significant portion of velnacrine is metabolized before excretion. The amount of unchanged parent drug appearing in the urine was quantified in animal models, providing insight into the extent of its metabolism.
| Species | Percentage of Dose Excreted as Unchanged Drug in Urine |
|---|---|
| Rat | ~33% |
| Dog | ~19% |
These findings from preclinical studies in rats and dogs demonstrate that renal excretion is the main elimination pathway for velnacrine and its various metabolites. nih.gov
In Vitro and in Vivo Preclinical Models for Pharmacological Evaluation
Enzyme Inhibition Assays for Acetylcholinesterase and Butyrylcholinesterase
Velnacrine (B9770) is known to be an inhibitor of cholinesterase enzymes. wikipedia.org Research has shown that velnacrine inhibits acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). wikipedia.org One study determined the IC50 value for velnacrine's inhibition of AChE to be 3.27 μM. medchemexpress.com The compound also demonstrates inhibitory activity against butyrylcholinesterase (BChE), another enzyme capable of hydrolyzing acetylcholine. wikipedia.org
| Enzyme | IC50 Value |
|---|---|
| Acetylcholinesterase (AChE) | 3.27 µM medchemexpress.com |
| Butyrylcholinesterase (BChE) | Inhibitory activity confirmed wikipedia.org |
Cell-Based Assays and Models
To further understand the cellular effects of velnacrine hydrochloride, researchers have employed various cell-based assay systems.
Investigations using human erythrocyte membranes have revealed that velnacrine interacts with cytoskeletal proteins. nih.gov These studies, employing electron paramagnetic resonance spin labeling techniques, have shown that similar to its parent compound tacrine (B349632), velnacrine strengthens the protein-protein interactions within the membrane cytoskeleton. nih.gov However, in these models, velnacrine was observed to be approximately half as potent as tacrine in exerting this effect. nih.gov
| Parameter | Observation | Relative Potency |
|---|---|---|
| Cytoskeletal Protein-Protein Interactions | Strengthened nih.gov | Approximately 50% as potent as Tacrine nih.gov |
While neuronal cell culture systems are a valuable tool for investigating the mechanisms of neuroactive compounds, specific studies detailing the application of these systems for mechanistic research on this compound are not extensively reported in the available literature. Such models could provide deeper insights into the compound's direct effects on neuronal cells, including pathways related to neuroprotection and synaptic function.
Animal Models for Investigating Neurological and Cognitive Processes
Animal models have been instrumental in evaluating the in vivo effects of this compound on cognitive functions.
The scopolamine-induced amnesia model in rodents is a well-established paradigm for studying deficits in learning and memory. Scopolamine (B1681570), a muscarinic receptor antagonist, induces a temporary cognitive impairment that can be ameliorated by cholinomimetic agents. It has been reported that velnacrine can reverse the amnesia induced by scopolamine in rat models, suggesting its potential to counteract cholinergic deficits. medchemexpress.com Single doses of velnacrine have also been shown to attenuate cognitive impairment induced by central cholinergic blockade in healthy volunteers. nih.gov
To assess the efficacy of velnacrine in a model that more closely resembles human cognitive aging, studies have been conducted in aged non-human primates. In one such study, aged, memory-impaired macaques were trained on a delayed matching-to-sample (DMTS) task to evaluate short-term memory. wikipedia.org Administration of velnacrine maleate (B1232345) resulted in a significant improvement in performance, particularly in trials with long delays. wikipedia.org This improvement in cognitive performance was observed to persist even 24 hours after administration. wikipedia.org
| Parameter | Observation | Significance |
|---|---|---|
| Overall DMTS Performance | Improved in 4 out of 6 monkeys wikipedia.org | - |
| Long-Delay DMTS Performance | Significant improvement from 58.0% to 66.7% accuracy wikipedia.org | p < 0.05 wikipedia.org |
| Performance at 24 hours post-administration | Long-delay DMTS performance remained significantly improved wikipedia.org | - |
Studies on Skeletal Neuromuscular Transmission in Isolated Preparations
This compound's effects on skeletal neuromuscular transmission have been investigated in various isolated nerve-muscle preparations, revealing its primary action as an anticholinesterase agent. Studies comparing Velnacrine to other compounds like tacrine, suronacrine, and 3,4-diaminopyridine (B372788) have elucidated its specific pharmacological profile at the neuromuscular junction.
In experiments using chick biventer cervicis preparations, Velnacrine demonstrated the ability to augment responses to nerve stimulation. scispace.com This effect is consistent with the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh) at the synaptic cleft. By inhibiting AChE, Velnacrine increases the concentration and prolongs the presence of ACh, thereby enhancing its effect on postsynaptic receptors. Furthermore, Velnacrine was shown to increase the preparation's responses to exogenously applied acetylcholine, further supporting its role as a cholinesterase inhibitor. scispace.com
Studies on mouse diaphragm preparations partially paralyzed by tubocurarine (B1210278) or low calcium solutions provided additional evidence of Velnacrine's mechanism of action. scispace.com In these models, Velnacrine was effective in reversing the twitch block induced by these agents. scispace.com This reversal is attributed to the increased availability of acetylcholine at the neuromuscular junction, which competes with the nicotinic receptor antagonist tubocurarine or overcomes the reduced ACh release in a low calcium environment.
More detailed electrophysiological investigations were conducted on mouse triangularis sterni preparations. In these studies, Velnacrine was found to prolong the decay phase of both endplate potentials (EPPs) and miniature endplate potentials (MEPPs). scispace.com This prolongation is a direct consequence of reduced ACh hydrolysis, allowing ACh molecules to bind to postsynaptic receptors for a longer duration. Notably, at 36°C, Velnacrine did not affect the quantal content, which represents the number of ACh packets released per nerve impulse. However, at concentrations above 10 microM, it led to a reduction in the EPP amplitude. scispace.com
Extracellular recordings of nerve terminal currents from the triangularis sterni preparations revealed that Velnacrine had nonselective blocking actions, but only at high concentrations. scispace.com This suggests that its primary mechanism of action is not on the presynaptic ion channels that modulate neurotransmitter release, unlike compounds such as 3,4-diaminopyridine, which selectively block potassium currents. scispace.com
Table 1: Effects of this compound on Skeletal Neuromuscular Transmission in Isolated Preparations
| Preparation | Experimental Condition | Observed Effect of Velnacrine | Primary Mechanism |
|---|---|---|---|
| Chick Biventer Cervicis | Nerve Stimulation | Augmentation of responses | Anticholinesterase activity |
| Chick Biventer Cervicis | Exogenous Acetylcholine | Increased responses | Anticholinesterase activity |
| Mouse Diaphragm | Partial paralysis with tubocurarine | Reversal of twitch block | Competitive antagonism with tubocurarine due to increased ACh |
| Mouse Diaphragm | Partial paralysis with low calcium | Reversal of twitch block | Overcoming reduced ACh release by prolonging ACh action |
| Mouse Triangularis Sterni | Endplate Potential (EPP) Recording | Prolonged decay phase; reduced amplitude (>10 microM) | Anticholinesterase activity; possible postsynaptic receptor block at high concentrations |
| Mouse Triangularis Sterni | Miniature Endplate Potential (MEPP) Recording | Prolonged decay phase | Anticholinesterase activity |
| Mouse Triangularis Sterni | Nerve Terminal Current Recording | Nonselective blocking actions at high concentrations | Minor effect on presynaptic ion channels |
Analytical Methodologies for Velnacrine Hydrochloride Research
Chromatographic Techniques for Quantification in Biological Matrices and Research Samples
Chromatography is a fundamental separation technique widely used for the analysis of pharmaceutical compounds. For Velnacrine (B9770) hydrochloride, various chromatographic methods have been developed to achieve sensitive and selective quantification in diverse sample types.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the precise quantification of pharmaceutical compounds. wjpmr.com The development of a robust HPLC method for Velnacrine hydrochloride involves a systematic optimization of several key chromatographic parameters to achieve the desired separation and detection. wjpmr.comnih.gov
Method Development: The process begins with the selection of an appropriate stationary phase, typically a reversed-phase C18 column, which is effective for separating moderately polar compounds like this compound. nih.govijcpa.in The mobile phase composition, a critical factor influencing retention and resolution, is carefully optimized. ijcpa.in This usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govijcpa.in The pH of the buffer is adjusted to ensure the analyte is in a suitable ionic state for optimal retention and peak shape. ijcpa.in Other parameters that are fine-tuned include the column temperature, flow rate, and injection volume to ensure sharp, symmetrical peaks. ijcpa.in Detection is commonly performed using a UV detector set at a wavelength where this compound exhibits maximum absorbance. ijcpa.in
Method Validation: Once developed, the HPLC method undergoes rigorous validation according to guidelines from bodies like the International Council for Harmonisation (ICH) to ensure its reliability. nih.govresearchgate.net Validation encompasses several key parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. nih.gov
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies. researchgate.net
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ensures no interference from excipients or impurities at the retention time of the analyte. | Well-resolved peak for the analyte, free from co-eluting peaks. |
| Linearity | Demonstrates a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999. nih.gov |
| Accuracy | Determined by recovery studies in a spiked matrix. | Mean recovery typically between 98-102%. |
| Precision | Expressed as Relative Standard Deviation (%RSD) for a series of measurements. | %RSD ≤ 2%. nih.govresearchgate.net |
| Robustness | Evaluates the effect of small variations in mobile phase composition, pH, flow rate, etc. | System suitability parameters remain within acceptable limits. |
For the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and selectivity. researchgate.netresearchgate.net This technique couples the separation power of HPLC with the mass analysis capability of tandem mass spectrometry. nih.govbepls.com
The LC part of the system separates this compound from endogenous matrix components. The eluent then enters the mass spectrometer, where the analyte is ionized, typically using electrospray ionization (ESI). researchgate.net In the tandem mass spectrometer, a specific precursor ion corresponding to this compound is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions in a process known as Multiple Reaction Monitoring (MRM), the instrument can selectively detect and quantify the analyte with very high specificity, even at very low concentrations. uu.nl This high selectivity minimizes interference from co-eluting matrix components, a common challenge in bioanalysis. researchgate.netresearchgate.net LC-MS/MS methods are essential for pharmacokinetic studies, enabling the accurate measurement of drug and metabolite concentrations over time. researchgate.net
Thin-Layer Chromatography (TLC) and its more advanced form, High-Performance Thin-Layer Chromatography (HPTLC), offer simple, cost-effective, and rapid alternatives for the analysis of pharmaceuticals. nih.govnih.gov These techniques are particularly useful for qualitative identification, purity checks, and stability studies. researchgate.net
In HPTLC, the sample is applied as a narrow band onto a plate coated with a fine-particle stationary phase (e.g., silica (B1680970) gel 60 F254). nih.govmdpi.com The plate is then developed in a sealed chamber containing a suitable mobile phase. nih.gov The separation is based on the differential migration of the components up the plate. After development, the separated spots are visualized, often under UV light. nih.gov Densitometric scanning can be used for quantitative analysis. mdpi.com
Advantages of HPTLC include the ability to analyze multiple samples simultaneously on a single plate, low solvent consumption, and minimal sample preparation requirements. researchgate.net This makes it a valuable tool for screening purposes and for laboratories where high-throughput analysis is required. researchgate.net
| Technique | Primary Application | Key Advantages | Key Limitations |
|---|---|---|---|
| HPLC-UV | Routine quantitative analysis, quality control, purity assessment. | Robust, precise, widely available. wjpmr.com | Moderate sensitivity, potential for matrix interference. |
| LC-MS/MS | Quantification in complex biological matrices (e.g., plasma, tissue). researchgate.netresearchgate.net | High sensitivity, high selectivity, structural information. nih.gov | Higher cost, matrix effects can suppress ionization. researchgate.net |
| HPTLC | Qualitative identification, purity screening, stability testing. researchgate.net | High throughput, low cost, low solvent usage. nih.govresearchgate.net | Lower resolution and sensitivity compared to HPLC. |
Spectroscopic and Spectrometric Techniques in Velnacrine Research
Spectroscopic and spectrometric methods are indispensable for the structural elucidation and characterization of this compound. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have been utilized to study the molecular structure and interactions of Velnacrine. rsc.org For instance, NMR studies have been employed to investigate the formation of supramolecular complexes between Velnacrine and cyclodextrins. rsc.org Other key techniques include:
Ultraviolet-Visible (UV-Vis) Spectroscopy: Used for simple quantitative analysis and to determine the wavelength of maximum absorbance for HPLC detection. mdpi.com
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, serving as a fingerprint for identification. researchgate.net
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, which is crucial for structural confirmation and is the basis for detection in LC-MS/MS. mdpi.com
Rigorous Method Validation in Preclinical Analytical Research
Before any analytical method can be used to generate data in preclinical studies, it must undergo rigorous validation to demonstrate that it is fit for its intended purpose. researchgate.netnih.gov This process ensures the reliability, reproducibility, and accuracy of the analytical data. nih.gov The validation process for methods used in preclinical research involves assessing a comprehensive set of parameters, similar to those for standard HPLC validation but with a specific focus on the challenges of biological matrices. researchgate.net Key validation parameters include selectivity, specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability of the analyte in the biological matrix under various storage and handling conditions. researchgate.net
Utility of Isotope-Labeled Standards in Analytical Quantification
In quantitative bioanalysis using LC-MS/MS, the use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving the highest accuracy and precision. nih.govresearchgate.net An SIL internal standard is a version of the analyte (e.g., Velnacrine) in which one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.gov
This SIL standard is added to every sample, calibrator, and quality control sample at a known concentration before sample processing. thermofisher.com Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences the same extraction recovery and, most importantly, the same degree of matrix-induced ionization suppression or enhancement in the mass spectrometer source. nih.govthermofisher.com The analyte is quantified by measuring the ratio of the mass spectrometer response of the analyte to that of the SIL internal standard. thermofisher.com This ratioing corrects for variations in sample preparation and matrix effects, significantly improving the reproducibility and accuracy of the results. nih.govresearchgate.net
Future Research Directions and Unexplored Avenues for Velnacrine Hydrochloride
Design and Synthesis of Novel Analogues with Targeted Pharmacological Profiles
The design and synthesis of novel analogues based on the velnacrine (B9770) scaffold present a promising avenue for developing compounds with more targeted pharmacological profiles. The core 9-aminoacridine structure of velnacrine, similar to its parent compound tacrine (B349632), offers a versatile template for chemical modification. nih.govnih.gov Future research efforts are likely to concentrate on modifications at various positions of the acridine (B1665455) ring system to enhance therapeutic efficacy and selectivity.
One approach involves the synthesis of hybrid compounds by linking the 9-aminoacridine core with other pharmacologically active moieties. nih.gov For instance, the conjugation of the velnacrine scaffold with fragments known to interact with other targets relevant to neurodegenerative diseases could yield novel multi-target-directed ligands. The synthesis of these new chemical entities can be achieved through various synthetic routes, including the reaction of 9-chlorotacrine (a precursor to velnacrine analogues) with appropriate diamines or aminoalkylalcohols. nih.gov
The exploration of different substituents on the aromatic rings of the acridine nucleus is another key area. The introduction of various functional groups could modulate the physicochemical properties of the resulting analogues, such as lipophilicity and electronic distribution, which in turn can influence their pharmacokinetic and pharmacodynamic profiles. researchgate.net A systematic investigation of structure-activity relationships (SAR) will be crucial in guiding the design of these novel analogues to optimize their interaction with biological targets. researchgate.net
| Synthetic Strategy | Precursors | Potential Outcome |
| Molecular Hybridization | 9-aminoacridine scaffold, other pharmacophores | Multi-target-directed ligands |
| Reaction with diamines/aminoalkylalcohols | 9-chlorotacrine, various diamines/aminoalkylalcohols | Novel diamino and aminoalkylhydroxy derivatives |
| Substitution on aromatic rings | Velnacrine core, various functional groups | Analogues with modulated physicochemical properties |
Investigation of Multi-Target Ligand Approaches Based on the Velnacrine Scaffold
The multifactorial nature of neurodegenerative conditions like Alzheimer's disease has spurred interest in multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets. mdpi.comresearchgate.net The velnacrine scaffold is an attractive starting point for the development of such MTDLs. researchgate.net By integrating pharmacophores with distinct mechanisms of action into a single molecular entity, it is possible to address various pathological pathways simultaneously. mdpi.comnih.gov
Future research in this area will likely focus on designing velnacrine-based hybrids that, in addition to inhibiting cholinesterases, can also modulate other targets implicated in Alzheimer's disease. nih.govnih.gov These targets could include the N-methyl-D-aspartate (NMDA) receptor, beta-secretase 1 (BACE-1), and monoamine oxidase-B (MAO-B). nih.govnih.gov The design of these MTDLs can be achieved through molecular hybridization, where the velnacrine core is linked to other chemical moieties known to interact with these secondary targets. mdpi.com
The rationale behind this approach is that a single MTDL may offer a more effective therapeutic intervention with a potentially better side-effect profile compared to the administration of multiple individual drugs. mdpi.com The development of such compounds requires a deep understanding of the structure-activity relationships for each target and the ability to balance the activity at each of them. mdpi.com
Advanced Computational Modeling for Rational Drug Design and Refined SAR Predictions
Advanced computational modeling techniques are poised to play a pivotal role in the rational design of novel velnacrine analogues and in refining structure-activity relationship (SAR) predictions. nih.govresearchgate.net Methods such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can provide valuable insights into the interactions between velnacrine derivatives and their biological targets at the molecular level. nih.gov
Two-dimensional and three-dimensional QSAR models can be developed to correlate the structural features of velnacrine analogues with their biological activities. nih.gov These models can help in identifying the key molecular descriptors that govern the potency and selectivity of these compounds. For instance, a QSAR model could reveal the influence of specific substituents on the acridine ring on the compound's ability to inhibit acetylcholinesterase. webofproceedings.org
Molecular docking studies can be employed to predict the binding modes of novel velnacrine derivatives within the active sites of their target enzymes. nih.gov This information is crucial for understanding the molecular basis of their activity and for designing new analogues with improved binding affinities. Furthermore, molecular dynamics simulations can be used to study the dynamic behavior of the ligand-protein complexes, providing a more comprehensive understanding of the binding process. mdpi.com
| Computational Method | Application in Velnacrine Research | Potential Outcome |
| 2D/3D-QSAR | Correlating structural features with biological activity | Identification of key molecular descriptors for potency and selectivity |
| Molecular Docking | Predicting binding modes in target enzymes | Understanding molecular basis of activity and designing analogues with improved affinity |
| Molecular Dynamics | Studying the dynamic behavior of ligand-protein complexes | Comprehensive understanding of the binding process |
Exploration of Velnacrine in Novel Preclinical Disease Models and Pathological Pathways
To better understand the therapeutic potential of novel velnacrine analogues, it is essential to explore their effects in a range of preclinical disease models that recapitulate different aspects of the complex pathologies they are intended to treat. youtube.com While initial studies with velnacrine focused on its effects on cognitive impairment, future research should encompass a broader array of models to investigate its impact on various pathological pathways. nih.gov
For neurodegenerative diseases, this could involve the use of animal models that exhibit not only cholinergic deficits but also other key pathological features such as amyloid-beta plaques and neurofibrillary tangles. youtube.com The evaluation of velnacrine derivatives in these models would provide a more comprehensive assessment of their disease-modifying potential.
Furthermore, the investigation of velnacrine's effects on novel pathological pathways is a crucial area for future research. This could include exploring its influence on neuroinflammation, oxidative stress, and mitochondrial dysfunction, all of which are implicated in the pathogenesis of neurodegenerative disorders. The use of sophisticated preclinical models allows for detailed histological and biochemical analyses to elucidate the mechanisms by which velnacrine analogues exert their effects. youtube.com
Deeper Mechanistic Studies on Membrane Interactions and Cytoskeletal Effects
Deeper mechanistic studies into the interactions of velnacrine with cellular membranes and its effects on the cytoskeleton are warranted to fully understand its biological activity. nih.govuky.edu Early research has shown that velnacrine, similar to tacrine, can interact with synaptosomal membranes and influence the properties of membrane proteins. nih.gov
Electron paramagnetic resonance studies have indicated that velnacrine can decrease the segmental motion of spin-labeled synaptosomal membrane proteins, which is consistent with an increase in cytoskeletal protein-protein interactions. nih.govuky.edu These findings suggest that velnacrine's mechanism of action may extend beyond simple cholinesterase inhibition and could involve the modulation of membrane-associated and cytoskeletal proteins. nih.gov
Future research should aim to further elucidate the nature of these interactions and their functional consequences. This could involve the use of advanced biophysical techniques to study the effects of velnacrine on membrane fluidity, lipid organization, and the structure and function of specific cytoskeletal components. A more profound understanding of these cellular effects could reveal novel therapeutic applications for velnacrine and its derivatives.
Integration of Cutting-Edge Analytical Techniques for Comprehensive Preclinical Characterization
The comprehensive preclinical characterization of novel velnacrine analogues necessitates the integration of cutting-edge analytical techniques. The development and validation of robust and sensitive analytical methods are crucial for accurately quantifying the compounds in biological matrices such as plasma and tissue samples. researchgate.net
High-performance liquid chromatography (HPLC) coupled with various detection methods, such as photodiode array (PDA) or mass spectrometry (MS), is a powerful tool for pharmacokinetic studies. researchgate.net These methods allow for the determination of key pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion, which are essential for evaluating the drug-like properties of new chemical entities.
In addition to pharmacokinetic analysis, advanced analytical techniques can be applied to pharmacodynamic studies to measure the in vivo effects of velnacrine analogues on their intended targets. researchgate.net For example, assays to determine the level of acetylcholinesterase inhibition in the brain can provide a direct measure of the compound's pharmacological activity at its site of action. The integration of these advanced analytical methods will be instrumental in guiding the selection of the most promising velnacrine derivatives for further development.
Q & A
Q. What are the primary mechanisms of action of Velnacrine hydrochloride in Alzheimer’s disease research?
Methodological Answer: this compound, a cholinesterase inhibitor, enhances cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), thereby increasing synaptic acetylcholine levels. To validate this mechanism:
- Conduct in vitro AChE inhibition assays using spectrophotometric methods (e.g., Ellman’s assay) with purified enzyme extracts .
- Use ex vivo models (e.g., rodent brain homogenates) to measure AChE activity post-administration .
- Compare results with tacrine, a structurally related AChE inhibitor, to assess relative potency and selectivity .
Q. What experimental models are commonly used to evaluate the efficacy of this compound?
Methodological Answer: Preclinical studies employ:
- In vivo cognitive models : Morris water maze or passive avoidance tests in rodents with scopolamine-induced amnesia to assess memory enhancement .
- Neuromuscular junction preparations : Mouse hemidiaphragm or chicken biventer cervicis muscles to quantify effects on nerve-evoked muscle contractions and acetylcholine sensitivity .
- Toxicology screens : Monitor serum alanine aminotransferase (ALT) levels in rodents to evaluate hepatotoxicity risks .
Q. What are the standard methodologies for assessing cholinesterase inhibition by this compound?
Methodological Answer:
- Spectrophotometric assays : Measure hydrolysis of substrates like acetylthiocholine iodide, with detection of thiocholine derivatives at 412 nm .
- Microplate-based high-throughput screening : Use recombinant human AChE to quantify IC₅₀ values under varying pH and temperature conditions .
- Electrophysiological recordings : Analyze end-plate potential (EPP) decay rates in neuromuscular preparations to infer AChE inhibition kinetics .
Advanced Research Questions
Q. How can researchers address contradictions between Velnacrine’s cognitive benefits and hepatotoxicity in preclinical studies?
Methodological Answer:
- Dose-response stratification : Compare low-dose regimens (1–3 mg/kg) showing cognitive benefits with higher doses (>5 mg/kg) linked to elevated ALT levels .
- Hepatoprotective co-administration : Test antioxidants (e.g., N-acetylcysteine) or cytochrome P450 inhibitors to mitigate liver damage while preserving efficacy .
- Species-specific pharmacokinetic modeling : Use deuterium-labeled Velnacrine-d3 (HP029-d3) to track metabolism differences between rodents and primates .
Q. What methodological considerations are critical when designing pharmacokinetic studies for this compound given its variable plasma protein binding?
Methodological Answer:
- Equilibrium dialysis : Quantify free vs. protein-bound drug fractions in human plasma under physiological pH (7.4) and temperature (37°C) .
- Population pharmacokinetic modeling : Incorporate covariates like age, albumin levels, and renal function to explain inter-individual variability .
- Ultra-performance liquid chromatography (UPLC) : Validate assay sensitivity for detecting low unbound drug concentrations in cerebrospinal fluid .
Q. What strategies optimize the detection of Velnacrine’s neuromuscular effects while minimizing experimental variability?
Methodological Answer:
- Temperature-controlled electrophysiology : Perform experiments at 36°C to stabilize ion channel kinetics and reduce noise in end-plate potential recordings .
- K⁺ current blockade : Use 3,4-diaminopyridine (3,4-DAP) to isolate Velnacrine’s effects on Na⁺/Ca²⁺ currents from confounding K⁺ channel interactions .
- Blinded data analysis : Implement randomized sample coding to reduce bias in quantifying muscle contraction amplitudes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
